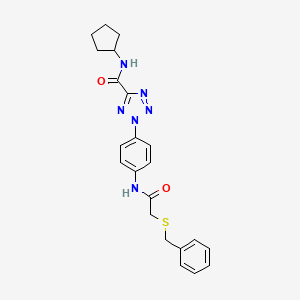

2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups, including a benzylthio group, an acetamido group, a phenyl group, a cyclopentyl group, and a tetrazole group. These groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of aromatic rings (phenyl groups) and a five-membered ring (cyclopentyl and tetrazole groups) could contribute to the compound’s overall stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the functional groups. For example, the benzylthio group might undergo reactions at the benzylic position . The acetamido group could participate in nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action

Target of Action

The compound, 2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to exhibit their cytotoxicity activity on human tumor cell lines

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to affect the pathways related to oxidative stress, inflammation, microbial growth, and tumor growth

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets tumor cells, the result of its action could be the inhibition of tumor growth

Advantages and Limitations for Lab Experiments

BZT-CA-1 has several advantages and limitations for lab experiments. Its high purity and yield make it suitable for large-scale production, making it readily available for research purposes. BZT-CA-1 has also been found to exhibit high selectivity for certain proteins, making it a valuable tool for studying specific biological systems. However, BZT-CA-1 has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on BZT-CA-1. One potential direction is to study its potential applications in cancer research. BZT-CA-1 has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy. Another potential direction is to study its interactions with specific proteins and enzymes in biological systems, in order to better understand its mechanism of action. Additionally, future research could focus on developing new synthesis methods for BZT-CA-1, in order to improve its purity and yield.

Synthesis Methods

The synthesis of BZT-CA-1 involves the reaction between 2-(4-aminophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide and 2-(benzylthio)acetic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields BZT-CA-1 as a white solid with a purity of over 95%. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production of BZT-CA-1.

Scientific Research Applications

BZT-CA-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying biological systems. BZT-CA-1 has been used as a probe to study the binding of proteins to DNA, as well as the interaction of proteins with other proteins. It has also been used to study the role of various enzymes in biological systems.

Safety and Hazards

properties

IUPAC Name |

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2S/c29-20(15-31-14-16-6-2-1-3-7-16)23-18-10-12-19(13-11-18)28-26-21(25-27-28)22(30)24-17-8-4-5-9-17/h1-3,6-7,10-13,17H,4-5,8-9,14-15H2,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOPASBRKKOAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide](/img/structure/B2951172.png)

![N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2951175.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2951178.png)

![N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide](/img/structure/B2951183.png)

![N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2951189.png)

![N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2951190.png)

![(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951194.png)